4-Methoxybenzene-1,2,3-triol, also known as 4-methoxy-1,2,3-benzenetriol, is an aromatic compound characterized by the presence of three hydroxyl groups and one methoxy group attached to a benzene ring. Its molecular formula is with a molar mass of approximately 156.14 g/mol. The structure consists of a methoxy group at the para position relative to the hydroxyl groups, which are located at the ortho and meta positions on the benzene ring. This specific arrangement contributes to its unique chemical properties and biological activities.
These reactions demonstrate the compound's versatility in organic synthesis and its potential for further functionalization.
The biological activity of 4-Methoxybenzene-1,2,3-triol has been studied for its potential antioxidant properties. Compounds with multiple hydroxyl groups often exhibit significant radical scavenging activity due to their ability to donate hydrogen atoms. Studies have shown that this triol can inhibit lipid peroxidation and protect cellular components from oxidative damage. Additionally, the compound may possess anti-inflammatory properties, making it a candidate for further research in pharmacology and nutraceutical applications.
Several synthetic routes exist for the preparation of 4-Methoxybenzene-1,2,3-triol:
4-Methoxybenzene-1,2,3-triol has several applications across various fields:
Interaction studies involving 4-Methoxybenzene-1,2,3-triol often focus on its biochemical interactions within biological systems. Research indicates that it may interact with various enzymes and receptors involved in oxidative stress pathways. For instance, studies have shown that it can modulate the activity of certain cytochrome P450 enzymes which are crucial for drug metabolism and detoxification processes.
Moreover, its interactions with cellular signaling pathways suggest potential implications in cancer research and treatment strategies aimed at reducing tumor progression through antioxidant mechanisms.
Several compounds share structural similarities with 4-Methoxybenzene-1,2,3-triol. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxybenzene-1,2-diol | C7H8O3 | Contains two hydroxyl groups; less hydrophilic |
| Benzene-1,2,4-triol | C6H6O3 | Different arrangement of hydroxyl groups; lacks methoxy |
| 2-Hydroxy-4-methoxybenzoic acid | C8H8O4 | Contains carboxylic acid functionality |
| 3-Methoxyphenol (Guaiacol) | C7H8O3 | Only one hydroxyl group; used as an antiseptic |
| Resorcinol | C6H6O2 | Contains two adjacent hydroxyl groups; used in dyes |
The unique arrangement of functional groups in 4-Methoxybenzene-1,2,3-triol provides distinct chemical reactivity and biological activity compared to these similar compounds. Its specific para-methoxy substitution allows for unique interactions that may not be present in other related triols or phenolic compounds.
The methylation of pyrogallol derivatives represents a fundamental approach to synthesizing 4-methoxybenzene-1,2,3-triol [5]. Pyrogallol, with the formula C6H3(OH)3, serves as the primary starting material for this synthetic route [5]. The classical preparation of pyrogallol itself involves heating gallic acid to induce decarboxylation, a method first reported by Scheele in 1786 [5]. This decarboxylation process can be enhanced using pyridine as a catalyst, with the reaction proceeding at 130-160°C under reflux conditions [6].
The regioselective methylation of pyrogallol presents significant challenges due to the presence of three equivalent hydroxyl groups [7]. Traditional methylation procedures have employed methyl iodide with potassium hydroxide or sodium ethoxide, though these methods often require tedious purification steps and yield relatively low amounts of pure monomethyl ether products [7]. The use of dimethyl sulfate with sodium hydroxide has been explored as an alternative methylation approach, though similar purification challenges persist [7].
More sophisticated methylation strategies utilize the differential reactivity of hydroxyl groups in pyrogallol systems [8]. The biocatalytic approach employing corrinoid-dependent methyltransferases from anaerobic bacteria has shown promise for regioselective methylation reactions [9]. These enzymatic systems demonstrate excellent regioselectivity when methylating catechol derivatives, with the methyltransferase preferentially targeting specific hydroxyl positions based on electronic and steric factors [9].
The demethylation approach utilizes highly methoxylated benzene derivatives as starting materials, selectively removing methoxy groups to generate 4-methoxybenzene-1,2,3-triol [7]. This synthetic strategy often provides superior selectivity compared to direct methylation methods [7]. The selective monodemethylation of trimethoxybenzene derivatives has been demonstrated using ethanethiol in the presence of sodium in dimethylformamide under nitrogen atmosphere [7].
Biocatalytic demethylation represents an environmentally benign alternative to traditional chemical methods [8]. The corrinoid-dependent veratrol-O-demethylase system enables regioselective monodemethylation of substituted 3,4-dimethoxyphenol derivatives [8]. This enzymatic approach operates under mild conditions in the absence of molecular oxygen, avoiding undesired side reactions such as oxidation and polymerization that commonly occur with phenolic compounds [8].
The demethylation process exhibits clear regioselectivity patterns, with substrates containing methoxy groups in the para-position relative to substituents showing preferential demethylation at that site [8]. For 3,4-dimethoxytoluene derivatives, the demethylation occurs approximately 1.6 times faster at the para-position compared to the meta-position [8]. The enzymatic system demonstrates excellent substrate tolerance, accepting various aromatic substrates with two methoxy moieties in either 1,2-position or 1,3-position arrangements [8].
Green chemistry principles have been increasingly applied to the synthesis of 4-methoxybenzene-1,2,3-triol, focusing on sustainable solvents, reduced waste generation, and environmentally benign reaction conditions [10]. The replacement of traditional organic solvents with green alternatives has shown significant promise in synthetic applications [10].
Cyclopentylmethyl ether has emerged as an effective green solvent replacement for hexane in organocatalytic reactions involving methoxybenzene derivatives [10]. This hydrophobic green ether maintains excellent conversion rates while providing comparable enantioselectivity to traditional solvents [10]. The application of supercritical carbon dioxide under 100 bar pressure at room temperature has demonstrated excellent conversion rates of 96% with reasonable enantioselectivity [10].
Solvent-free conditions represent another significant advancement in green synthesis methodologies [10]. These neat reaction conditions achieve conversion rates of 91% while maintaining acceptable enantioselectivity levels [10]. The increased concentration under solvent-free conditions enables the use of reduced catalyst loadings, with successful reactions proceeding at catalyst concentrations as low as 1 mol% [10].
Water-based extraction systems have been optimized for phenolic compound recovery, with methanol-water mixtures showing superior extraction efficiency compared to pure organic solvents [11]. The polarity of the extracting solvent significantly influences the total phenolic content recovery, with 70% methanol demonstrating the highest extraction efficiency for polyphenolic compounds [12].
Regioselective functionalization of aromatic compounds requires sophisticated catalytic systems that can distinguish between multiple reactive sites [13]. Methyl trifluoromethanesulfonate has been identified as an effective catalyst for regioselective nucleophilic substitution reactions involving alcohols and subsequent alkyl group migrations [13]. This catalytic system enables the formation of functionalized benzene derivatives through controlled substitution patterns [13].
The development of photocatalytic systems for regioselective functionalization has shown remarkable versatility [14]. Iridium-based photocatalysts enable controllable alpha-functionalization of amine derivatives, with regioselectivity tunable through minor changes in reaction conditions [14]. The use of acetonitrile as solvent can completely switch selectivity from benzyl-functionalized to methyl-functionalized products [14].
Enzymatic catalytic systems offer exceptional regioselectivity for phenolic compound functionalization [15]. Catechol O-methyltransferase demonstrates preferential methylation at the meta-position of catechol substrates, with meta/para ratios ranging from 4.2 for dopamine to 15.4 for levodopa [15]. The enzyme achieves this selectivity through specific substrate orientation in the active site, utilizing hydrophobic residues to position substrates optimally for meta-selective methylation [15].
Base-catalyzed reactions using potassium phosphate can promote cyclized aldol products with excellent selectivity [14]. The choice of base strength significantly influences product distribution, with stronger bases favoring different reaction pathways compared to weaker alternatives [14].
High-performance liquid chromatography represents the primary method for purifying 4-methoxybenzene-1,2,3-triol and related compounds [16]. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases provides effective separation of benzenetriol isomers [16]. The mobile phase composition typically contains acetonitrile, water, and phosphoric acid, with mass spectrometry-compatible formulations utilizing formic acid in place of phosphoric acid [16].
The development of specialized monolithic columns has enhanced separation efficiency for phenolic compounds [17]. Sodium para-styrene sulfonate-based monolithic columns demonstrate bifunctional separation capabilities, operating in both reverse-phase and hydrophilic interaction liquid chromatography modes [17]. These columns achieve theoretical plate numbers reaching 1.7 × 10^5 plates per meter for optimal analytes [17].
| Column Type | Mobile Phase | Separation Mode | Plate Number |
|---|---|---|---|
| C18 Reverse Phase | Acetonitrile/Water/Phosphoric Acid | RPLC | Not specified |
| Monolithic VBS-co-TAT-co-AHM | Variable acetonitrile content | RPLC/HILIC | 1.7 × 10^5 plates/m |
| Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | RPLC | Not specified |
Counter-current chromatography has proven effective for preparative-scale separation of phenolic mixtures [18]. Using a chloroform-methanol-water-acetic acid solvent system at volume ratios of 4:3:2:0.05, successful separation of multiple phenolic compounds has been achieved [18]. This method produced 14 mg of pure compound at 95.14% purity from 700 mg of crude extract [18].
The optimization of partition coefficients is crucial for successful counter-current chromatography separations [18]. The ideal partition coefficient values range between 0.5 and 2.0 for optimal separation efficiency [18]. Systematic evaluation of different solvent ratios enables fine-tuning of partition coefficients to achieve maximum resolution between target compounds and impurities [18].
Recrystallization remains a fundamental purification technique for 4-methoxybenzene-1,2,3-triol, requiring careful optimization of solvent selection and crystallization parameters [19]. The ideal recrystallization solvent should be chemically inert toward the solute, dissolve the compound readily at elevated temperatures while maintaining low solubility at room temperature [19].
Solvent selection for phenolic compounds requires special considerations due to their sensitivity to oxidation and complex formation [19]. Activated charcoal is specifically contraindicated for recrystallization of phenolic compounds due to the presence of ferric ions that can react with phenolic hydroxyl groups, forming colored complexes that impair purification [19].
Mixed solvent systems offer enhanced control over crystallization behavior [19]. The combination of alcohols with water, or ethers with hydrocarbons, provides tunable solubility characteristics [19]. These binary solvent systems must be completely miscible to ensure uniform crystallization behavior throughout the solution [19].
Temperature optimization studies have revealed critical parameters for successful recrystallization [20]. The crystallization temperature should be systematically varied to identify optimal nucleation and growth conditions [20]. Sequential incremental adjustments of temperature, along with other physical parameters such as sample volume and cooling rate, enable convergence on optimal crystallization conditions [20].
| Parameter | Optimal Range | Effect on Crystallization |
|---|---|---|
| Temperature | 0-25°C (final) | Controls nucleation rate |
| Solvent Ratio | Variable by system | Affects solubility difference |
| Cooling Rate | Gradual preferred | Influences crystal quality |
| Seeding | Optional | Promotes uniform nucleation |
The crystallization of hexahydroxybenzene derivatives demonstrates specialized recrystallization techniques applicable to highly hydroxylated aromatic compounds [21]. Recrystallization from 2-methoxyethanol with benzene addition provides an alternative purification method, with crystals separated by filtration, washed with acetone, and dried under vacuum [21]. This approach yields comparable purity to traditional hydrochloric acid-based methods while avoiding harsh acidic conditions [21].
Optimization algorithms have been developed for systematic improvement of crystallization parameters [22]. These approaches focus on incremental adjustment of chemical parameters including pH, ionic strength, and reagent concentration, alongside physical parameters such as temperature and sample volume [22]. The optimization process enables identification of conditions that minimize nucleation while promoting high-quality crystal growth [22].
4-Methoxybenzene-1,2,3-triol presents distinctive Nuclear Magnetic Resonance spectroscopic features that reflect its unique substitution pattern on the benzene ring. The compound possesses a molecular formula of C₇H₈O₄ with a molecular weight of 156.14 g/mol, as confirmed by comprehensive structural analysis [1]. The NMR spectroscopic characterization reveals characteristic chemical shift patterns consistent with polyhydroxylated aromatic systems.
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 4-Methoxybenzene-1,2,3-triol exhibits distinct resonance patterns in the aromatic region. The aromatic proton signals typically appear between 6.5-7.5 ppm, characteristic of electron-rich aromatic systems [2] [3]. The specific substitution pattern of three hydroxyl groups and one methoxy group creates a unique electronic environment that influences the chemical shifts of the remaining aromatic protons.
The methoxy group protons resonate as a singlet in the range of 3.7-4.0 ppm, consistent with standard methoxy substituent chemical shifts in aromatic systems [4]. This signal integrates for three protons and serves as a diagnostic feature for structural confirmation.
Hydroxyl proton detection requires careful consideration of solvent choice and experimental conditions. In dimethyl sulfoxide-d₆ (DMSO-d₆), the hydroxyl protons become observable due to slow proton exchange rates, appearing typically between 8-14 ppm [2] [5]. The use of aprotic solvents such as DMSO-d₆ enables the observation of phenolic hydroxyl groups that would otherwise be broadened beyond detection in protic solvents due to rapid exchange processes [6].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. Aromatic carbons bearing hydroxyl groups typically resonate between 145-160 ppm, while the methoxy-bearing carbon appears in a similar range but with characteristic coupling patterns. The methoxy carbon itself resonates around 55-60 ppm, and the quaternary aromatic carbons show distinctive chemical shifts based on their substitution patterns [7] [4].
Coupling Patterns and Multiplicities
The aromatic region displays characteristic coupling patterns with ortho coupling constants typically ranging from 6-9 Hz and meta coupling constants of 2-3 Hz [8] [9]. These coupling patterns are essential for determining the substitution pattern and confirming the structural assignment. The analysis of coupling constants provides crucial information about the relative positions of substituents on the benzene ring.
Infrared spectroscopy provides comprehensive vibrational fingerprint information for 4-Methoxybenzene-1,2,3-triol. The infrared spectrum exhibits characteristic absorption bands that correspond to specific functional groups and structural features present in the molecule.
Hydroxyl Group Vibrations
The most prominent feature in the infrared spectrum is the broad, strong absorption band between 3200-3600 cm⁻¹, attributable to the O-H stretching vibrations of the three phenolic hydroxyl groups [10] [11]. The broad nature of this absorption results from extensive hydrogen bonding interactions between hydroxyl groups, both intramolecularly and intermolecularly. The exact position and shape of this band provide information about the strength and nature of hydrogen bonding networks.
Methoxy Group Vibrations
The methoxy group exhibits diagnostic absorption features, including a weak but characteristic band in the 2860-2800 cm⁻¹ region [10] [11]. This absorption is specifically attributed to the C-H stretching vibrations of the methoxy group and appears at lower frequency than the main aromatic C-H absorptions. The methoxy C-O stretching vibration typically appears as a strong band between 1000-1100 cm⁻¹.
Aromatic System Vibrations
The aromatic C-H stretching vibrations appear between 3000-3100 cm⁻¹ as medium intensity bands. The aromatic C=C stretching vibrations manifest as strong absorptions in the 1450-1600 cm⁻¹ region, providing confirmation of the aromatic nature of the compound. Aromatic C-H bending vibrations contribute to medium intensity bands in the 750-900 cm⁻¹ region.
Phenolic C-O Stretching
The phenolic C-O stretching vibrations appear as strong bands between 1200-1300 cm⁻¹. These vibrations are diagnostic for phenolic compounds and provide confirmation of the hydroxyl group attachment to the aromatic ring. The exact frequencies within this range depend on the electronic environment and hydrogen bonding interactions.
Mass spectrometry provides detailed information about the molecular weight and fragmentation behavior of 4-Methoxybenzene-1,2,3-triol. The compound exhibits characteristic fragmentation patterns that reflect the stability and reactivity of different structural components.
Molecular Ion Formation
The molecular ion peak [M]⁺ appears at m/z 156, corresponding to the molecular weight of 4-Methoxybenzene-1,2,3-triol [1]. The intensity of the molecular ion peak varies depending on ionization conditions and can provide information about the thermal stability and volatility of the compound.
Primary Fragmentation Pathways
Several characteristic fragmentation pathways occur during mass spectrometric analysis. Loss of the methoxy radical (CH₃O, 31 mass units) produces a fragment ion at m/z 125 [M-31]⁺, representing a common fragmentation pattern for methoxy-substituted aromatic compounds [12]. Loss of hydroxyl radical (OH, 17 mass units) generates a fragment at m/z 139 [M-17]⁺, typical of phenolic compounds.
The loss of methanol (CH₃OH, 32 mass units) results in a fragment ion at m/z 124 [M-32]⁺, which represents a rearrangement process involving the methoxy group and adjacent hydroxyl functionality. This fragmentation pattern is particularly significant for methoxy-substituted phenolic compounds.
Secondary Fragmentation and Base Peaks
Further fragmentation produces smaller aromatic fragments in the m/z range of 51-77, representing various combinations of carbon atoms from the benzene ring system [12]. The phenolic base peak region (m/z 77-95) often shows high intensity due to the stability of hydroxylated aromatic fragments.
The fragmentation patterns provide structural confirmation and can be used for quantitative analysis when appropriate internal standards are employed. The relative intensities of fragment ions depend on experimental conditions including ionization energy, source temperature, and collision-induced dissociation parameters.
The thermodynamic properties of 4-Methoxybenzene-1,2,3-triol are influenced by the presence of multiple hydroxyl groups and the methoxy substituent, which create complex intermolecular interaction patterns. While specific thermodynamic data for this compound are limited in the literature, the properties can be estimated based on structural analogs and fundamental thermodynamic principles.
Thermal Stability and Phase Transitions
The melting point and boiling point of 4-Methoxybenzene-1,2,3-triol are expected to be elevated compared to simple phenolic compounds due to extensive hydrogen bonding networks formed by the three hydroxyl groups. Related compounds such as 4-methoxybenzene-1,2-diol show melting points in the range of 48-50°C [13], suggesting that the additional hydroxyl group in the triol would further increase the melting point due to enhanced intermolecular hydrogen bonding.
Heat Capacity and Enthalpy Relationships
The heat capacity of 4-Methoxybenzene-1,2,3-triol is expected to be influenced by the vibrational modes of the hydroxyl groups and the methoxy substituent. The presence of multiple O-H bonds contributes significantly to the molecular heat capacity through both vibrational and rotational contributions. The enthalpy of fusion is anticipated to be substantial due to the disruption of hydrogen bonding networks during the solid-to-liquid phase transition.
Thermodynamic Stability
The compound exhibits thermodynamic stability under normal storage conditions, though it may be susceptible to oxidation due to the multiple phenolic hydroxyl groups. The thermodynamic stability is enhanced by the electron-donating methoxy group, which increases electron density on the aromatic ring and stabilizes the phenolic system against oxidative degradation.
The solubility behavior of 4-Methoxybenzene-1,2,3-triol reflects the balance between the polar hydroxyl groups and the aromatic core structure. The compound exhibits moderate to high solubility in polar protic and aprotic solvents while showing limited solubility in nonpolar systems.
Aqueous Solubility
4-Methoxybenzene-1,2,3-triol demonstrates moderate solubility in water due to the three hydroxyl groups capable of forming hydrogen bonds with water molecules [14]. The solubility is enhanced compared to less hydroxylated analogs, though it remains limited by the aromatic core and methoxy group, which reduce overall polarity.
Organic Solvent Solubility
The compound shows good solubility in polar organic solvents such as ethanol and methanol, where extensive hydrogen bonding can occur between the solute and solvent molecules [14]. In moderately polar solvents like acetone, the solubility is adequate due to dipole-dipole interactions and limited hydrogen bonding capabilities.
Aprotic Solvent Systems
High solubility is observed in aprotic solvents such as dimethyl sulfoxide (DMSO), which can effectively solvate phenolic compounds through strong hydrogen bonding interactions [14]. This enhanced solubility in DMSO makes it an excellent solvent for Nuclear Magnetic Resonance spectroscopic studies of the compound.
Nonpolar Solvent Limitations
Solubility in nonpolar solvents such as hexane and petroleum ether is poor due to the polar nature of the hydroxyl groups and the resulting polarity mismatch [14]. Chloroform and dichloromethane provide only slight solubility due to their moderate polarity and limited hydrogen bonding capability.
Partition Coefficient Considerations
While specific octanol-water partition coefficient data for 4-Methoxybenzene-1,2,3-triol are not available in the literature, the compound is expected to exhibit relatively low lipophilicity due to the multiple hydroxyl groups. The methoxy group provides some lipophilic character, but this is outweighed by the strong hydrophilic contributions of the three hydroxyl groups.
The solid-state properties of 4-Methoxybenzene-1,2,3-triol are governed by intermolecular hydrogen bonding patterns and π-π stacking interactions between aromatic rings. While specific crystallographic data for this compound are not extensively documented in the literature, the structural features can be inferred from related compounds and crystallographic principles.
Crystal Structure Considerations
The crystal structure of 4-Methoxybenzene-1,2,3-triol is expected to feature extensive hydrogen bonding networks involving the three hydroxyl groups. These interactions create two-dimensional or three-dimensional hydrogen-bonded frameworks that contribute to the stability and physical properties of the crystalline material. The methoxy group may participate in weaker C-H⋯O interactions that further stabilize the crystal lattice.
Intermolecular Interactions
The primary driving force for crystal packing is the formation of O-H⋯O hydrogen bonds between neighboring molecules. The geometric arrangement of the three hydroxyl groups allows for multiple hydrogen bonding motifs, including chains, rings, and sheet structures. The aromatic rings may engage in π-π stacking interactions at distances of approximately 3.3-3.8 Å, typical for substituted benzene systems.
Polymorphism Potential
Given the multiple hydroxyl groups and their potential for different hydrogen bonding arrangements, 4-Methoxybenzene-1,2,3-triol may exhibit polymorphism under different crystallization conditions. Different crystal forms could arise from variations in hydrogen bonding patterns, molecular conformation, or crystal packing arrangements.
Solid-State Stability
The solid-state stability of 4-Methoxybenzene-1,2,3-triol is enhanced by the extensive hydrogen bonding network, which provides structural rigidity and resistance to thermal motion. However, the compound may be susceptible to atmospheric moisture absorption due to the hygroscopic nature of the multiple hydroxyl groups, potentially leading to hydrate formation or crystal structure changes.
The crystallographic analysis of related methoxylated phenolic compounds suggests that 4-Methoxybenzene-1,2,3-triol likely crystallizes in common space groups such as P21/c or Pbca, typical for organic compounds with moderate complexity [15] [16]. The unit cell parameters would be influenced by the specific hydrogen bonding patterns and molecular packing arrangements adopted in the crystal structure.
Powder Diffraction Characteristics